molecular formula C28H35Cl3N2 B12429094 Buclizine-d8 (dihydrochloride)

Buclizine-d8 (dihydrochloride)

Cat. No.: B12429094
M. Wt: 514.0 g/mol
InChI Key: SDBHDSZKNVDKNU-BOOOJWDWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Buclizine-d8 (dihydrochloride) involves the reaction of p-tert-benzylpiperazine with p-chlorobenzhydryl bromide in the presence of anhydrous sodium carbonate. This reaction yields Buclizine hydrochloride, which is then deuterated to obtain Buclizine-d8 .

Industrial Production Methods: Industrial production of Buclizine-d8 (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The deuteration process is carefully monitored to achieve the desired level of deuterium incorporation .

Chemical Reactions Analysis

Types of Reactions: Buclizine-d8 (dihydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Buclizine-d8 (dihydrochloride) has several scientific research applications:

Mechanism of Action

Buclizine-d8 (dihydrochloride) exerts its effects by blocking histamine H1 receptors in the central nervous system. This action reduces the excitability of the vestibular system and the chemoreceptor trigger zone, thereby preventing nausea and vomiting. The compound also has anticholinergic properties, which contribute to its antiemetic effects .

Comparison with Similar Compounds

Uniqueness of Buclizine-d8: Buclizine-d8 is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic and metabolic studies. The stable isotope labeling allows for precise tracking and analysis of the compound in biological systems, providing valuable insights into its behavior and interactions .

Properties

Molecular Formula

C28H35Cl3N2

Molecular Weight

514.0 g/mol

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-4-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazine;dihydrochloride

InChI

InChI=1S/C28H33ClN2.2ClH/c1-28(2,3)25-13-9-22(10-14-25)21-30-17-19-31(20-18-30)27(23-7-5-4-6-8-23)24-11-15-26(29)16-12-24;;/h4-16,27H,17-21H2,1-3H3;2*1H/i17D2,18D2,19D2,20D2;;

InChI Key

SDBHDSZKNVDKNU-BOOOJWDWSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1CC2=CC=C(C=C2)C(C)(C)C)([2H])[2H])([2H])[2H])C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl)([2H])[2H])[2H].Cl.Cl

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl.Cl

Origin of Product

United States

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